1-Benzylpiperidine-4-carbonitrile
Overview
Description
1-Benzylpiperidine-4-carbonitrile is an organic compound with the molecular formula C₁₃H₁₆N₂. It is a piperidine derivative, characterized by a benzyl group attached to the nitrogen atom and a nitrile group at the fourth position of the piperidine ring. This compound is primarily used as an intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
1-Benzylpiperidine-4-carbonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 1-benzyl-4-piperidone with sodium cyanide in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, yielding the desired nitrile compound .
Another method involves the dehydration of 1-benzyl-4-piperidinecarboxamide using phosphorus pentoxide (P₂O₅) under an inert atmosphere. The reaction is carried out at elevated temperatures (180-200°C) and results in the formation of this compound .
Chemical Reactions Analysis
1-Benzylpiperidine-4-carbonitrile undergoes various chemical reactions, including:
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.
Common reagents used in these reactions include sodium cyanide, lithium aluminum hydride, and phosphorus pentoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzylpiperidine-4-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It serves as a building block for the development of biologically active molecules, including potential drug candidates.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs for neurological disorders.
Mechanism of Action
The mechanism of action of 1-benzylpiperidine-4-carbonitrile is primarily related to its ability to interact with specific molecular targets. The nitrile group can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the benzyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
1-Benzylpiperidine-4-carbonitrile can be compared with other piperidine derivatives, such as:
1-Benzylpiperidine: Lacks the nitrile group, making it less reactive in certain chemical reactions.
4-Cyanopiperidine: Lacks the benzyl group, resulting in different physical and chemical properties.
1-Benzyl-4-piperidone: Contains a carbonyl group instead of a nitrile group, leading to different reactivity and applications.
The presence of both the benzyl and nitrile groups in this compound makes it unique, offering a combination of reactivity and lipophilicity that is valuable in various research and industrial applications.
Properties
IUPAC Name |
1-benzylpiperidine-4-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c14-10-12-6-8-15(9-7-12)11-13-4-2-1-3-5-13/h1-5,12H,6-9,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJUFUGVCGDYHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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